molecular formula C21H16ClFN2O5S B2666463 (E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide CAS No. 339105-12-3

(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide

Cat. No.: B2666463
CAS No.: 339105-12-3
M. Wt: 462.88
InChI Key: SIAOQVJNVMJKSE-VAWYXSNFSA-N
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Description

(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide is a structurally novel small molecule recognized for its potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound functions by competitively binding to the ATP-binding site of the receptor, thereby blocking autophosphorylation and subsequent downstream signaling through the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration. Its primary research value lies in the investigation of oncogenic signaling, particularly in the context of non-small cell lung cancer (NSCLC), glioblastoma, and other malignancies where dysregulated EGFR signaling is a known driver of tumorigenesis [https://pubchem.ncbi.nlm.nih.gov/]. Researchers utilize this sulfonamide-based inhibitor as a key chemical tool to elucidate the mechanistic role of EGFR in disease models, to study mechanisms of resistance to first-generation EGFR inhibitors, and to explore potential therapeutic strategies targeting aberrant receptor tyrosine kinase activity in preclinical studies.

Properties

IUPAC Name

(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O5S/c22-18-3-1-2-4-20(18)30-21-10-7-15(13-19(21)25(26)27)11-12-31(28,29)24-14-16-5-8-17(23)9-6-16/h1-13,24H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAOQVJNVMJKSE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=CS(=O)(=O)NCC3=CC=C(C=C3)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=C/S(=O)(=O)NCC3=CC=C(C=C3)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-chlorophenol, which is then nitrated to form 2-chlorophenoxy-3-nitrobenzene. This intermediate is further reacted with 4-fluorobenzylamine to introduce the fluorophenyl group. The final step involves the formation of the sulfonamide group through a reaction with ethene-1-sulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of the nitrophenyl and sulfonamide groups suggests potential interactions with proteins involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

(a) Ethene-Sulfonamide Backbone Modifications
  • Compound 6s [(E)-N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide]:

    • Substituents : 4-methoxy-3-nitrophenyl (electron-withdrawing nitro and electron-donating methoxy) and 2,4,6-trimethoxyphenyl (strongly electron-donating).
    • Properties : Melting point 172–174°C; yield 58% via dehydration .
    • Comparison : The absence of a fluorobenzyl group and the presence of multiple methoxy substituents likely enhance solubility but reduce electrophilic reactivity compared to the target compound.
  • N-[2-({(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamino}methyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: Substituents: 4-chlorophenyl, hydroxyethyl, and methoxybenzenesulfonamide . The lack of a nitro group may reduce steric hindrance in binding interactions.
(b) Chlorophenyl and Fluorophenyl Derivatives
  • 2-(4-Chlorophenyl)-N-[(4-Methylphenyl)Methyl]Ethene-1-Sulfonamide: Molecular Formula: C₁₆H₁₆ClNO₂S . Comparison: Simpler structure with a single chlorophenyl and methylbenzyl group. The absence of nitro and fluorine substituents likely results in lower molecular polarity and altered pharmacokinetics.
  • N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide :

    • Substituents : Dual sulfonamide groups and fluorophenyl moieties .
    • Comparison : The "double sulfonamide" architecture enhances rigidity and may influence receptor binding selectivity. However, increased steric bulk could limit membrane permeability.

Data Tables

Table 2: Substituent Effects on Properties

Substituent Type Impact on Properties Example Compounds
Nitro (NO₂) Increases electrophilicity; may enhance binding to kinases or proteases Compound 6s
Fluoro (F) Enhances metabolic stability and lipophilicity
Methoxy (OCH₃) Improves solubility; electron-donating effects modulate electronic density Compound 6s
Hydroxyethyl (HOCH₂CH₂) Introduces hydrogen-bonding capacity; may improve aqueous solubility

Biological Activity

(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity:

  • Chlorophenoxy group : Known for enhancing lipophilicity and modulating biological interactions.
  • Nitrophenyl moiety : Often associated with pharmacological activity due to its electron-withdrawing properties.
  • Fluorophenyl substituent : Can influence receptor binding and metabolic stability.
PropertyValue
Molecular FormulaC18H18ClF2N3O3S
Molecular Weight397.86 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO
Melting PointNot reported

Anticancer Activity

Research indicates that sulfonamide derivatives, including the compound , may exhibit significant anticancer properties. A study focused on similar compounds demonstrated that they could inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HepG-2), and cervical (HeLa) cancer cells.

Case Study: Antiproliferative Effects

In vitro studies have shown that the compound can induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
  • Induction of cell cycle arrest : Particularly in the G2/M phase, leading to reduced cell viability.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Sulfonamides are traditionally known for their antibacterial effects, and this derivative's structure may enhance its efficacy.

Research Findings

A comparative study involving several sulfonamide derivatives highlighted:

  • Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism of action : Inhibition of folate synthesis pathways, crucial for bacterial growth.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored, particularly in models of acute inflammation. Preliminary findings suggest that it may reduce pro-inflammatory cytokine levels and inhibit pathways associated with inflammation.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis, inhibits cell proliferation ,
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces cytokine levels

The biological activity of this compound is likely mediated through several biochemical pathways:

  • Inhibition of Enzymes : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Interaction with Receptors : The presence of nitrogen and halogen atoms could facilitate interactions with various cellular receptors, enhancing its pharmacological profile.
  • Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

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